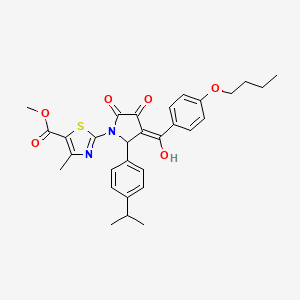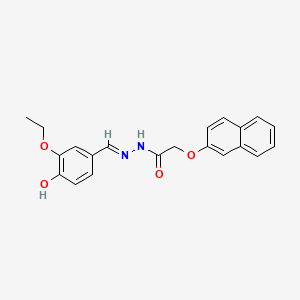
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate: is a chemical compound with the following properties:
Molecular Formula: CHBrNO
CAS Number: 764656-94-2
Molecular Weight: 538.402 g/mol
This compound belongs to the class of benzoates and contains both bromine and carbohydrazide functional groups. It is synthesized through specific routes, and its applications span various scientific fields.
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves several steps:
Acylation: The reaction of with an (such as ) leads to the formation of the acylated intermediate.
Hydrazinolysis: The acylated intermediate reacts with to form the corresponding .
Bromination: The carbohydrazide is then brominated using or a brominating agent.
Coupling Reaction: Finally, the brominated carbohydrazide is coupled with to yield the desired product.
Industrial Production: Industrial-scale production methods for this compound are proprietary and may involve variations of the synthetic routes mentioned above.
Chemical Reactions Analysis
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., , , or ).
Reduction: Reduction of the carbonyl group may occur under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents include sodium hydroxide , hydrazine hydrate , and reducing agents .
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Materials Science: Its unique structure could contribute to novel materials.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific substitution pattern, similar compounds include:
4-Methylbenzoate analog: 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate.
Iodinated analog: 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate.
Chlorinated analog: 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate.
Properties
CAS No. |
764656-94-2 |
|---|---|
Molecular Formula |
C26H24BrN3O5 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H24BrN3O5/c1-2-14-34-22-11-8-18(9-12-22)25(32)28-17-24(31)30-29-16-20-15-21(27)10-13-23(20)35-26(33)19-6-4-3-5-7-19/h3-13,15-16H,2,14,17H2,1H3,(H,28,32)(H,30,31)/b29-16+ |
InChI Key |
OOOOOLAIVWTIHF-MUFRIFMGSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12017451.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![2-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017456.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12017467.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)


![(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile](/img/structure/B12017496.png)



![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide](/img/structure/B12017542.png)
